4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
Properties
IUPAC Name |
4-iodo-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXAFAYLPAOASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole and thiazole rings, followed by the introduction of the iodine and phenyl groups. The final step usually involves the formation of the benzamide moiety.
Formation of Imidazole and Thiazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as glyoxal and ammonia for imidazole, and thiourea for thiazole.
Introduction of Iodine and Phenyl Groups: This step often involves electrophilic aromatic substitution reactions using iodine and phenyl precursors.
Formation of Benzamide Moiety: The final step involves the reaction of the intermediate compound with benzoyl chloride under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Halogenated Benzamide Derivatives
The iodine atom in 4-iodo-N-({6-phenylimidazo[2,1-b]thiazol-5-yl}methyl)benzamide confers distinct electronic and steric properties compared to chloro or fluoro analogs. In contrast, the 4-methylsulfonyl substituent in compound 6a (COX-2 IC50 = 0.08 µM) contributes to potent enzymatic inhibition due to its strong electron-withdrawing nature and hydrogen-bond acceptor capacity .
Hybrid Scaffolds
Bis-imidazo-thiazole hybrids, such as compound 15 (FtsZ IC50 = 1.4 µM), demonstrate the versatility of the imidazo-thiazole core in antimicrobial applications. These hybrids leverage dual imidazo-thiazole units to disrupt bacterial cell division via FtsZ polymerization inhibition, a mechanism distinct from the COX-2 targeting observed in benzamide derivatives .
COX-2 Inhibition
The N,N-dimethylamine-substituted compound 6a (COX-2 IC50 = 0.08 µM) demonstrates that electron-withdrawing groups on the benzamide ring enhance COX-2 selectivity. Molecular docking studies reveal that the methylsulfonyl group forms critical hydrogen bonds with COX-2’s secondary pocket, a feature absent in iodinated analogs . The iodine substituent’s bulk may limit optimal positioning in this pocket, though its polarizability could compensate via van der Waals interactions.
Antimicrobial Activity
Bis-imidazo-thiazole hybrids (e.g., compound 15 ) exhibit antibacterial activity by targeting FtsZ, with IC50 values comparable to clinical candidates. The rigid imidazo-thiazole core facilitates stacking interactions with FtsZ’s GTP-binding domain, a mechanism less relevant to benzamide derivatives .
Biological Activity
4-Iodo-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C19H16IN3OS
- CAS Number : 946223-45-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through multiple mechanisms:
- Anticancer Activity : Preliminary studies indicate that the compound demonstrates moderate inhibitory effects on the growth of certain cancer cell lines, particularly kidney cancer cells. However, its efficacy is relatively lower against prostate cancer, colon cancer, and leukemia cell lines.
- Antimycobacterial Properties : Similar derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds with structural similarities demonstrated IC50 values as low as 2.03 μM against Mtb H37Ra . While specific data on this compound is limited, the presence of the imidazo-thiazole moiety suggests potential antimycobacterial activity.
- Enzyme Inhibition : The compound may also act as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact with specific enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.
Biological Activity Data
The following table summarizes the biological activities and findings related to imidazo-thiazole derivatives and their relevance to the target compound:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| IT10 | Antitubercular | 2.32 | Active against Mtb H37Ra |
| IT06 | Antitubercular | 2.03 | Selective inhibition of Mtb |
| 4-Iodo-N-(...) | Anticancer (Kidney) | Moderate | Weaker effects on other cancers |
Case Studies and Research Findings
Research has highlighted several case studies involving similar compounds that provide insights into the biological activity of this compound:
- Anticancer Studies : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. The presence of halogen substituents (like iodine) often enhances biological activity due to increased lipophilicity and better receptor binding.
- Antimycobacterial Evaluation : A study focusing on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives revealed selective inhibition against Mtb without significant toxicity towards human lung fibroblasts (MRC-5). This suggests a favorable therapeutic index for compounds within this class .
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities for certain targets in Mtb, supporting the hypothesis that structural modifications can lead to enhanced activity against tuberculosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
